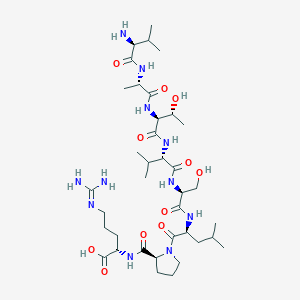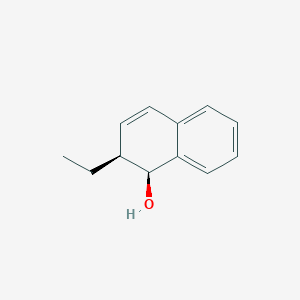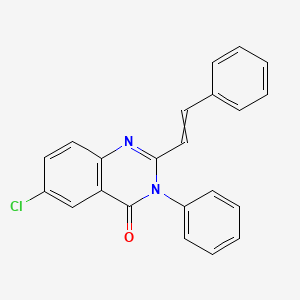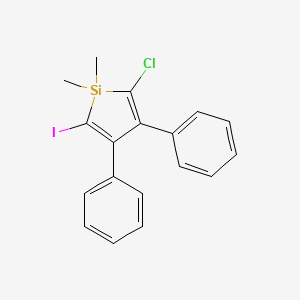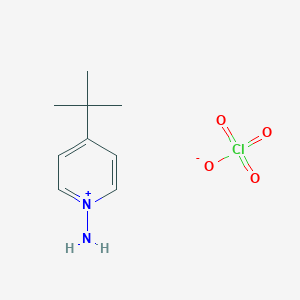![molecular formula C19H36O2 B12537726 1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane CAS No. 142997-10-2](/img/structure/B12537726.png)
1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the butane backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the butane backbone.
Methoxylation: Introduction of methoxy groups (-OCH3) at specific positions on the butane backbone.
Cyclohexane attachment: The final step involves the attachment of cyclohexane rings to the butane backbone through suitable coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where methoxy groups may be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy groups and cyclohexane rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar compounds to 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane include:
1-Methoxy-3-methylbutane: A simpler compound with a similar methoxy group but lacking the cyclohexane rings.
3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group (-OH) in addition to the methoxy group, offering different reactivity.
1-Methoxy-4-(methoxymethyl)benzene: Features a benzene ring instead of cyclohexane, leading to different chemical properties.
The uniqueness of 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane lies in its combination of methoxy groups and cyclohexane rings, which confer specific chemical and physical properties not found in simpler analogs.
Properties
CAS No. |
142997-10-2 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
[4-cyclohexyl-1-methoxy-2-(methoxymethyl)butan-2-yl]cyclohexane |
InChI |
InChI=1S/C19H36O2/c1-20-15-19(16-21-2,18-11-7-4-8-12-18)14-13-17-9-5-3-6-10-17/h17-18H,3-16H2,1-2H3 |
InChI Key |
XGQTXWOGAIPAAN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CCC1CCCCC1)(COC)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
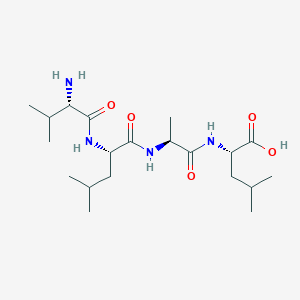
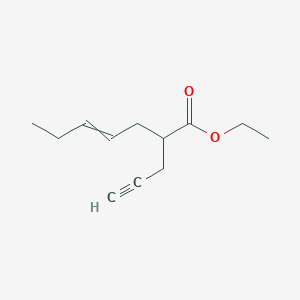
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)

![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)

